NAPHTHOL AS-BR

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Naphtol AS-BR peut être synthétisé par réaction de l'acide 3-hydroxy-2-naphtöïque avec l'aniline dans des conditions spécifiques. La réaction implique généralement le chauffage des réactifs en présence d'un agent déshydratant pour faciliter la formation de la liaison anilide .

Méthodes de production industrielle

La production industrielle de Naphtol AS-BR implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées pour garantir la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le Naphtol AS-BR subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent le convertir en amines correspondantes.

Substitution : Les réactions de substitution aromatique électrophile sont courantes en raison de la présence du groupe hydroxyle.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrogène en présence d'un catalyseur sont utilisés.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique dans des conditions contrôlées.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers naphtols substitués, des quinones et des amines, en fonction des conditions de réaction et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Chemical Properties and Structure

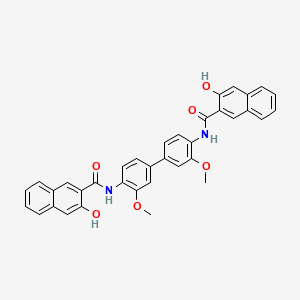

Naphthol AS-BR is characterized by its hydroxyl group attached to a naphthalene ring, which enhances its reactivity and interaction with other compounds. Its chemical structure allows it to function as a dye intermediate, particularly in the textile industry.

Applications in Scientific Research

1. Dye Intermediate in Textile Industry

- This compound is primarily used as a dye intermediate for azo dyes. It exhibits high substantivity, leading to better dye fixation on fibers, which enhances color fastness.

- Case Study : In a comparative study of dyeing processes, the use of this compound resulted in improved rubbing fastness compared to other dye intermediates. The concentration of this compound was optimized to achieve maximum color yield while maintaining fabric integrity.

2. Biological Activity

- Research indicates that substituted naphthols, including this compound, exhibit various biological activities such as antibacterial and antiviral properties.

- Data Table 1: Biological Activities of Naphthol Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antiviral | |

| This compound | Antibacterial | |

| 1-Naphthol | Hepatitis Inhibitor |

3. Analytical Chemistry

- This compound is utilized in analytical chemistry for the detection of phosphatase activity. Its application in enzyme assays allows for the measurement of enzyme kinetics.

- Case Study : A study demonstrated that using this compound as a substrate for phosphatase assays provided reliable results with high sensitivity and specificity.

Toxicological Studies

Research into the safety profile of this compound has revealed important insights regarding its toxicity and potential health risks.

1. Sensitization and Irritation

- Studies have shown that this compound does not induce significant sensitization reactions in animal models, suggesting a favorable safety profile for cosmetic applications.

- Data Table 2: Toxicological Findings

| Study Type | Result | Reference |

|---|---|---|

| Sensitization | No allergic reactions observed | |

| Irritation | Minimal irritation at tested concentrations |

2. Mutagenicity Assessment

- Comprehensive mutagenicity tests indicate that this compound does not exhibit genotoxic effects under standard testing conditions.

- Case Study : In vivo studies conducted on Drosophila showed no significant increase in mutation rates when exposed to this compound, reinforcing its safety for use in consumer products.

Mécanisme D'action

Naphthol AS-BR exerts its effects primarily through its role as a substrate in enzymatic reactions. It interacts with phosphatases, leading to the hydrolysis of phosphate groups. This interaction is crucial for its use in histochemical staining, where it helps visualize enzyme activity in biological tissues .

Comparaison Avec Des Composés Similaires

Composés similaires

Naphtol AS : Le composé parent, utilisé de manière similaire dans la synthèse des colorants.

Naphtol AS-OL : Un analogue avec un groupe méthoxy sur le substituant aryle, utilisé dans différentes applications de colorants.

2-Naphtol : Un composé apparenté avec un groupe hydroxyle en position 2, largement utilisé dans la synthèse organique.

Unicité

Le Naphtol AS-BR est unique en raison de sa structure spécifique, qui lui permet d'agir à la fois comme un composant de couplage polyvalent dans la synthèse des colorants et comme un substrat dans les réactions enzymatiques. Sa capacité à participer à une large gamme de réactions chimiques et ses applications dans divers domaines mettent en évidence son importance .

Activité Biologique

Naphthol AS-BR, a derivative of naphthol, has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound is primarily recognized for its role as a substrate in histochemical demonstrations of acid and alkaline phosphatase, but its biological implications extend far beyond this function. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 91-92-9 |

| Molecular Formula | C₃₆H₂₈N₂O₆ |

| Molecular Weight | 584.62 g/mol |

| Density | 1.373 g/cm³ |

| Boiling Point | 701.2 °C at 760 mmHg |

| Flash Point | 377.9 °C |

This compound's biological activity can be attributed to several mechanisms:

- Enzyme Substrate Activity : It serves as a substrate for acid and alkaline phosphatases, which are critical enzymes involved in various metabolic processes.

- Antioxidant Properties : Naphthol derivatives exhibit significant antioxidant activity, which is essential for combating oxidative stress in biological systems .

- Inhibition of Enzymes : Studies have shown that this compound can inhibit human carbonic anhydrase (hCA) isoenzymes and acetylcholinesterase (AChE), both of which are relevant in various physiological and pathological processes .

Biological Evaluation

Recent studies have highlighted the effectiveness of this compound and its derivatives in various assays:

- Inhibition of Carbonic Anhydrase : Effective inhibition was observed with Ki values ranging from to for hCA I and to for hCA II .

- Acetylcholinesterase Inhibition : The compound showed promising inhibition with Ki values between to , indicating potential applications in treating neurodegenerative diseases .

Case Studies

- Cancer Cell Lines : this compound has been evaluated for its anticancer properties against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and others. The compound demonstrated selective toxicity towards cancer cells while sparing normal human cells, suggesting a favorable therapeutic index .

- Antioxidant Activity : In vitro studies employing DPPH and ABTS assays revealed that certain derivatives of this compound exhibited strong radical scavenging abilities, indicating their potential as antioxidants in therapeutic applications .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the naphthalene core can significantly impact its biological efficacy:

- Compounds with electron-withdrawing groups at specific positions on the aromatic rings showed enhanced inhibition of CREB-mediated gene transcription, which is crucial in cancer progression .

- The correlation between structural modifications and biological activity underscores the importance of SAR studies in drug development.

Propriétés

IUPAC Name |

3-hydroxy-N-[4-[4-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28N2O6/c1-43-33-19-25(11-13-29(33)37-35(41)27-15-21-7-3-5-9-23(21)17-31(27)39)26-12-14-30(34(20-26)44-2)38-36(42)28-16-22-8-4-6-10-24(22)18-32(28)40/h3-20,39-40H,1-2H3,(H,37,41)(H,38,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUHYNGMYQMRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3O)OC)NC(=O)C5=CC6=CC=CC=C6C=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059033 | |

| Record name | 2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-92-9 | |

| Record name | N,N′-(3,3′-Dimethoxy[1,1′-biphenyl]-4,4′-diyl)bis[3-hydroxy-2-naphthalenecarboxamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37575 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtanilide BR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphtanilide BR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dihydroxy-N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)di-2-naphthamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.